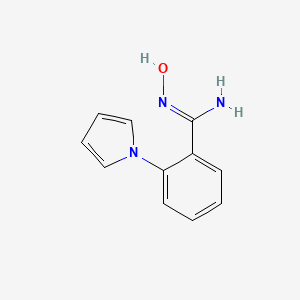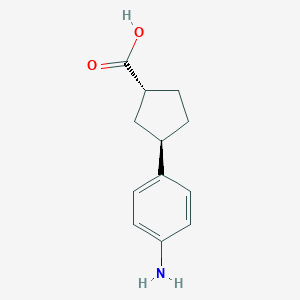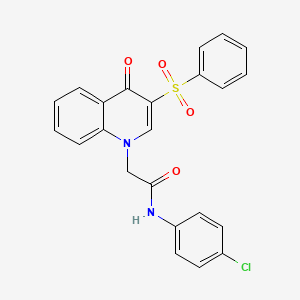![molecular formula C31H31NO4 B2386776 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287266-30-0](/img/structure/B2386776.png)
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[111]pentanyl]acetic acid is a complex organic compound that features a unique combination of fluorenyl, bicyclo[111]pentanyl, and propylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step involves the protection of the amine group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.
Construction of the Bicyclo[1.1.1]pentane Core: This step can be achieved through a series of cyclization reactions, often involving radical initiators or transition metal catalysts.
Attachment of the Propylphenyl Group: This step typically involves a Friedel-Crafts alkylation reaction using propylbenzene and a suitable Lewis acid catalyst.
Coupling of the Fmoc-Protected Amine with the Bicyclo[1.1.1]pentane Derivative: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (hydrogen gas) with a catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted amines or alcohols
Applications De Recherche Scientifique
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as polymers or nanomaterials with specific properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Uniqueness
The uniqueness of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid lies in its specific combination of structural features, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO4/c1-2-7-20-12-14-21(15-13-20)30-17-31(18-30,19-30)27(28(33)34)32-29(35)36-16-26-24-10-5-3-8-22(24)23-9-4-6-11-25(23)26/h3-6,8-15,26-27H,2,7,16-19H2,1H3,(H,32,35)(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXYUBRZNCCYOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl (5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2386702.png)


![5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2386705.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2386709.png)
![2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide](/img/structure/B2386710.png)




